molecular formula C30H33N3O4 B12024222 4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12024222
M. Wt: 499.6 g/mol
InChI Key: MGOSZCRHEJLXIF-BYCLXTJYSA-N
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Description

4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C30H33N3O4 and a molecular weight of 499.615 g/mol . This compound is known for its unique structure, which includes a benzyloxy group, a pyridinyl group, and a diethylaminoethyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Benzyloxy Intermediate: The benzyloxy group is introduced through a reaction between benzyl alcohol and a suitable benzoyl chloride derivative under basic conditions.

    Pyrrol-2-one Ring Formation: The pyrrol-2-one ring is formed through a cyclization reaction involving the benzyloxy intermediate and a suitable amine derivative.

    Introduction of the Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a nucleophilic substitution reaction using diethylamine and an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: The benzyloxy and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as alcohols, ketones, and substituted aromatic compounds.

Scientific Research Applications

4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its complex structure, which includes multiple functional groups and aromatic rings

Properties

Molecular Formula

C30H33N3O4

Molecular Weight

499.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C30H33N3O4/c1-4-32(5-2)16-17-33-27(23-12-9-15-31-19-23)26(29(35)30(33)36)28(34)25-14-13-24(18-21(25)3)37-20-22-10-7-6-8-11-22/h6-15,18-19,27,34H,4-5,16-17,20H2,1-3H3/b28-26+

InChI Key

MGOSZCRHEJLXIF-BYCLXTJYSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CN=CC=C4

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CN=CC=C4

Origin of Product

United States

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